N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c13-11(10-3-6-15-8-10)12-4-1-9-2-5-14-7-9/h2-3,5-8H,1,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSLWNVGEGEVBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCNC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods like the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling of Furan and Thiophene Rings: The final step involves coupling the furan and thiophene rings through an amide bond formation. This can be achieved by reacting 2-(furan-3-yl)ethylamine with thiophene-3-carboxylic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s furan and thiophene rings undergo oxidation under controlled conditions:
| Reaction | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Thiophene ring oxidation | H₂O₂, acetic acid, 60°C | Thiophene sulfoxide derivative | 65–70% | |
| Furan ring oxidation | mCPBA, DCM, 0°C → RT | Furan-3-yl ketone intermediate | 55–60% |
-
Key Findings :
-
Thiophene oxidation produces sulfoxides, which exhibit increased polarity and potential bioactivity.
-
Furan oxidation selectively forms ketones without ring opening under mild conditions.
-
Reduction Reactions
The carboxamide group and aromatic rings can be reduced:
| Reaction | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Amide reduction | LiAlH₄, THF, reflux | Amine derivative | 75–80% | |
| Thiophene ring hydrogenation | H₂, Pd/C, ethanol, 50°C | Dihydrothiophene analog | 60–65% |
-
Key Findings :
-
LiAlH₄ reduces the amide to a primary amine, enhancing nucleophilicity for further derivatization.
-
Partial hydrogenation of the thiophene ring retains aromaticity while modifying electronic properties.
-
Substitution Reactions
Electrophilic substitution occurs preferentially on the electron-rich thiophene and furan rings:
| Reaction | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Thiophene bromination | Br₂, FeBr₃, DCM, 0°C | 2-Bromo-thiophene derivative | 70–75% | |
| Furan nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro-furan derivative | 50–55% |
-
Key Findings :
-
Bromination occurs at the α-position of the thiophene ring due to directing effects of the sulfur atom.
-
Nitration of the furan ring requires low temperatures to avoid ring degradation.
-
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl-functionalized derivative | 60–70% | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, toluene | Amino-substituted analog | 65–75% |
-
Key Findings :
-
Suzuki coupling introduces aryl groups at the thiophene position, enhancing π-conjugation.
-
Buchwald-Hartwig amination modifies the carboxamide side chain for targeted drug design.
-
Hydrolysis and Functional Group Interconversion
The carboxamide group participates in hydrolysis and condensation:
| Reaction | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Thiophene-3-carboxylic acid | 85–90% | |
| Condensation with amines | EDC·HCl, DMAP, CH₂Cl₂ | Urea or thiourea derivatives | 70–80% |
-
Key Findings :
-
Hydrolysis regenerates the carboxylic acid, useful for synthesizing salts or esters.
-
Condensation with amines produces urea derivatives with improved solubility.
-
Biochemical Interactions
Though not direct chemical reactions, the compound interacts with biological systems:
Scientific Research Applications
Antiviral Activity
Research has shown that compounds similar to N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide exhibit promising antiviral properties. For instance, derivatives of furan-carboxamides have demonstrated significant inhibitory activity against the H5N1 virus, with effective concentrations (EC50) reported as low as 1.25 μM for specific analogs . The structural modifications of these compounds can enhance their efficacy, making them potential candidates for antiviral drug development.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial applications. Studies on related thiophene derivatives indicate that they possess antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Bacillus subtilis, with some exhibiting notable inhibition rates . The exploration of this compound could reveal similar properties.
Antitumor Activity
There is growing interest in the antitumor potential of compounds containing thiophene and furan moieties. Research indicates that certain derivatives can inhibit tumor cell proliferation at submicromolar concentrations, outperforming established chemotherapeutic agents like doxorubicin . The unique electronic properties of this compound may also contribute to its effectiveness as an antitumor agent.
Conductive Polymers
The electronic properties of this compound make it a candidate for use in conductive polymers. Its ability to participate in π-π stacking interactions can enhance the conductivity of polymer matrices, which is crucial for applications in organic electronics and sensors.
Photovoltaic Devices
Due to its favorable energy levels and charge transport properties, this compound could be explored for use in organic photovoltaic devices. The integration of thiophene and furan units into polymeric systems can improve light absorption and charge mobility, leading to more efficient solar cells.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various substituents on the furan and thiophene rings. Understanding the structure-activity relationship is critical for optimizing its biological activity.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Furan ring, thiophene ring | Potential antiviral and anticancer activity |
| 2,5-dimethyl-N-(2-thioethyl)-furan-3-carboxamide | Furan ring with thioether | EC50 = 1.25 μM against H5N1 virus |
| Thiophene derivatives | Thiophene ring structure | Antibacterial activity against Gram-positive bacteria |
Antiviral Research
A study focusing on furan-carboxamide derivatives highlighted their potential as novel inhibitors against influenza viruses, establishing a foundation for further research into their antiviral mechanisms .
Antitumor Efficacy
Research on thiophene-based compounds has shown that specific structural modifications can lead to enhanced antitumor effects, paving the way for new therapeutic agents targeting cancer cells .
Mechanism of Action
The mechanism of action of N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)ethyl)thiophene-3-carboxamide
- N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide
- N-(2-(furan-2-yl)ethyl)thiophene-2-carboxamide
Uniqueness
N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and biological activity. The combination of these two heterocycles in a single molecule provides a versatile scaffold for the development of new compounds with enhanced properties .
Biological Activity
N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a furan ring and a thiophene moiety connected by an ethyl linker to a carboxamide functional group. This unique structural arrangement contributes to its biological activity. The presence of both furan and thiophene rings enhances the compound's electronic properties, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various biochemical pathways. For instance, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for cholinergic neurotransmission. Additionally, it can affect the urea cycle by inhibiting urease, impacting nitrogen excretion.
- Antiviral Activity : Research indicates that derivatives of furan and thiophene compounds exhibit antiviral properties, particularly against the H5N1 influenza virus. For example, certain furan-carboxamide derivatives have demonstrated significant inhibitory effects on viral replication .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inhibiting cancer cell proliferation through modulation of specific signaling pathways .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
- Antiviral Efficacy : A study highlighted the synthesis of furan-carboxamide derivatives showing promising antiviral activity against H5N1 influenza virus. The most active compound exhibited an EC50 value of 1.25 μM, indicating its potential as a lead for antiviral drug development .
- Anticancer Activity : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines, suggesting mechanisms involving DNA intercalation and topoisomerase inhibition . These findings support the exploration of this compound as an anticancer agent.
- Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits AChE and BChE with IC50 values indicating strong binding affinity, which could be beneficial in treating neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
